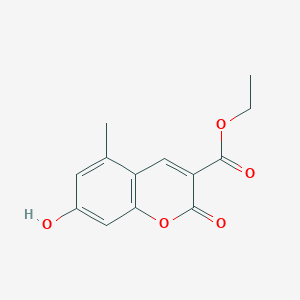

Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate

Description

Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate is a coumarin derivative characterized by a chromene (benzopyran) backbone with specific substituents: a hydroxy group at position 7, a methyl group at position 5, and an ethyl ester at position 3. This compound is synthesized via the Pechmann condensation, typically involving substituted dihydroxybenzaldehydes and β-keto esters in the presence of acidic or basic catalysts . Its structural features influence physicochemical properties, such as solubility, crystallinity, and biological activity, making it a subject of interest in medicinal and materials chemistry.

Properties

IUPAC Name |

ethyl 7-hydroxy-5-methyl-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-3-17-12(15)10-6-9-7(2)4-8(14)5-11(9)18-13(10)16/h4-6,14H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJGGRQJMFFQDOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C(C=C2C)O)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of salicylaldehyde derivatives with ethyl acetoacetate in the presence of a base. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as piperidine or pyridine can also enhance the reaction efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.

Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents like sodium borohydride.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydrochromene derivatives.

Substitution: Various substituted chromene derivatives depending on the substituent introduced.

Scientific Research Applications

Biological Activities

Research indicates that ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate exhibits several notable biological activities:

- Anticancer Properties : Studies have shown that this compound can inhibit the growth of cancer cells. For instance, it acts as a potent inhibitor of PFKFB3, an enzyme involved in cancer metabolism, with an IC50 value of 0.183 µM . Such inhibition can disrupt the Warburg effect, a common metabolic pathway in cancer cells.

- Antioxidant Activity : The compound has demonstrated antioxidant properties, which can protect cells from oxidative stress and potentially reduce the risk of chronic diseases.

- Anti-inflammatory Effects : this compound has been reported to exhibit anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory conditions.

Pharmaceutical Development

The unique properties of this compound make it valuable in drug discovery and development. Its ability to inhibit specific enzymes involved in cancer metabolism positions it as a potential lead compound for anticancer therapies.

Biochemical Studies

Researchers utilize this compound to study metabolic pathways in cancer cells and other biological systems. Its interactions with various biological targets provide insights into the mechanisms underlying disease processes.

Natural Product Chemistry

As a derivative of coumarins, this compound is of interest in natural product chemistry. Its synthesis and modification can lead to the discovery of new compounds with enhanced biological activities.

Comparative Analysis with Related Compounds

To highlight the unique characteristics of this compound, a comparison with related coumarin derivatives is presented below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 7-hydroxycoumarin | Structure | Lacks methyl group at position 5 |

| Ethyl 6-methylcoumarin | Structure | Different hydroxyl positioning |

| Ethyl 8-hydroxycoumarin | Structure | Hydroxyl group at position 8 instead of 7 |

Each of these compounds possesses distinct biological activities and chemical reactivities that differentiate them from this compound.

Case Studies

Several case studies illustrate the applications of this compound:

- Study on Anticancer Activity : A research article demonstrated that this compound inhibited HeLa cell growth with a GI50 value of 2.7 µM, showcasing its potential as an anticancer agent .

- Antioxidant Research : Another study evaluated the antioxidant capacity of this compound using various assays, confirming its efficacy in scavenging free radicals and reducing oxidative damage.

Mechanism of Action

The mechanism of action of Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes, leading to the suppression of inflammatory responses or the induction of apoptosis in cancer cells. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Related Coumarin Derivatives

Substituent Position and Functional Group Variations

The biological and chemical behavior of coumarin derivatives is highly dependent on substituent positions and functional groups. Below is a comparative analysis with key analogs:

Key Observations:

- Positional Effects: The 7-hydroxy group in the target compound enhances hydrogen-bonding capacity compared to 4-hydroxy analogs, influencing crystal packing and solubility .

- Ester vs. Carboxylic Acid : Ethyl esters (e.g., 3-COOEt) improve compound stability and bioavailability compared to free carboxylic acids (e.g., 6-COOH), which may exhibit higher reactivity but lower membrane penetration .

Hydrogen Bonding and Crystallographic Behavior

Hydrogen bonding patterns, analyzed via graph set theory (), reveal distinct aggregation behaviors:

- The 7-hydroxy group in the target compound forms intermolecular O–H···O bonds with neighboring carbonyl groups, creating dimeric motifs .

- In contrast, ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate exhibits weaker hydrogen bonding due to the less accessible 4-hydroxy group, resulting in less stable crystalline phases .

Biological Activity

Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate, a member of the coumarin family, exhibits a range of biological activities that have garnered attention in medicinal chemistry. This compound is characterized by its chromene structure and the presence of hydroxyl and carbonyl functional groups, which enhance its reactivity and solubility. The following sections detail its biological activities, synthesis methods, and relevant research findings.

- Molecular Formula : C13H12O5

- Molecular Weight : 248.23 g/mol

- CAS Number : 52400-12-1

Biological Activities

This compound has been investigated for several biological activities:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various pathogens, showing promising results in inhibiting the growth of bacteria and fungi. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antibacterial and antifungal potential.

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.5 | Bactericidal |

| Candida albicans | 0.25 | Fungicidal |

| Escherichia coli | 1.0 | Bacteriostatic |

2. Antioxidant Properties

The compound has shown considerable antioxidant activity, which is crucial for protecting cells from oxidative stress. Its ability to scavenge free radicals contributes to its potential therapeutic applications in preventing oxidative damage associated with various diseases.

3. Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. It acts by inhibiting specific inflammatory pathways and reducing the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory responses and microbial growth.

- Free Radical Scavenging : Its structure allows it to effectively neutralize free radicals, thereby reducing oxidative stress.

Synthesis Methods

The synthesis of this compound typically involves the condensation of salicylaldehyde derivatives with ethyl acetoacetate under basic conditions:

- Reagents : Salicylaldehyde, ethyl acetoacetate, base (e.g., sodium ethoxide).

- Procedure :

- Mix the reagents in an organic solvent (ethanol or methanol).

- Heat under reflux conditions.

- Purify the product via recrystallization or chromatography.

Case Studies and Research Findings

- Antimicrobial Study : A recent investigation into the antimicrobial efficacy of this compound demonstrated that it significantly inhibited biofilm formation in Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin .

- Antioxidant Evaluation : In vitro assays showed that the compound effectively reduced lipid peroxidation levels, highlighting its potential as a protective agent against cellular damage .

- Anti-inflammatory Research : Studies have indicated that this compound can modulate inflammatory pathways by downregulating the expression of COX enzymes and pro-inflammatory cytokines in macrophages .

Chemical Reactions Analysis

Ester Hydrolysis and Derivative Formation

The ethyl ester group at position 3 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further derivatization:

Reaction Conditions

-

Acidic Hydrolysis : HCl (6N), reflux for 6–8 hours.

-

Basic Hydrolysis : NaOH (1M), ethanol/water (1:1), 60°C for 4 hours .

Products

-

7-Hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylic acid (yield: 85–92%).

The carboxylic acid intermediate serves as a precursor for synthesizing amides, hydrazides, and heterocyclic compounds. For example, reaction with hydrazine hydrate produces the corresponding carbohydrazide, which is used in Schiff base formation .

Nucleophilic Substitution at the Ester Group

The ester moiety participates in nucleophilic acyl substitution reactions with nitrogen-based nucleophiles:

Reaction with Hydrazine

-

Product : (7-Hydroxy-5-methyl-2-oxo-2H-chromen-3-yl)carbohydrazide (yield: 78%).

This carbohydrazide reacts with aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde) to form Schiff bases (Table 1 ) .

| Aldehyde Used | Product Schiff Base | Yield (%) |

|---|---|---|

| Benzaldehyde | N-Benzylidene derivative | 82 |

| 4-Chlorobenzaldehyde | N-(4-Chlorobenzylidene) derivative | 75 |

| 2,4-Difluorobenzaldehyde | N-(2,4-Difluorobenzylidene) derivative | 68 |

Cyclization Reactions

The carbohydrazide intermediate undergoes cyclization to form heterocyclic systems:

Formation of 1,3,4-Oxadiazoles

-

Conditions : Carbon disulfide, KOH, ethanol, reflux for 6 hours .

-

Product : 7-Hydroxy-5-methyl-4-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2H-chromen-2-one (yield: 72%) .

Formation of Pyrazole Derivatives

-

Conditions : Pentane-2,4-dione, piperidine catalyst, ethanol, reflux for 3 hours .

-

Product : 4-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-7-hydroxy-5-methyl-2H-chromen-2-one (yield: 65%) .

Oxidation of the Hydroxyl Group

The phenolic hydroxyl group at position 7 can be oxidized to a quinone structure under controlled conditions:

-

Oxidizing Agent : DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

-

Conditions : Dry dichloromethane, room temperature, 12 hours.

-

Product : 5-Methyl-2,7-dioxo-2H-chromene-3-carboxylate (yield: 58%).

Photochemical Reactions

The chromene core enables [2+2] photocycloaddition reactions under UV light:

Biological Interactions as Reaction Templates

The compound’s reactivity extends to enzyme inhibition through non-covalent interactions:

-

Interaction with PFKFB3 : Acts as a competitive inhibitor (IC50 = 0.183 µM) by binding to the enzyme’s active site via hydrogen bonding and π-π stacking .

-

Metal Chelation : The carbonyl and hydroxyl groups coordinate with transition metals (e.g., Fe³⁺, Cu²⁺), forming complexes studied for antioxidant applications .

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity (Table 2 ):

Industrial-Scale Reaction Optimization

Continuous flow reactors enhance yield and sustainability:

-

Ester Hydrolysis : 98% conversion in 15 minutes at 120°C.

-

Schiff Base Formation : 94% yield with 10-minute residence time.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate, and how can purity be verified?

- Methodology : The compound is typically synthesized via Pechmann condensation or Knoevenagel reactions using resorcinol derivatives and β-keto esters. For example, substituted coumarins are synthesized by reacting ethyl acetoacetate with substituted phenols under acidic conditions (e.g., sulfuric acid or BF₃·Et₂O). Purification involves column chromatography (silica gel, dichloromethane/hexane eluent), followed by recrystallization.

- Purity Verification : Use high-field ¹H/¹³C NMR (400 MHz) to confirm structural integrity and assess proton environments. HRMS (ESI-QTOF) validates molecular weight (<1 ppm error). Purity ≥95% is confirmed by elemental analysis (C, H, N) within ±0.4% theoretical values .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.4–8.6 ppm) and ester carbonyl carbons (δ 164–168 ppm). Coumarin lactone C=O appears at δ 160–165 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with exact mass matching theoretical values .

Q. How is X-ray crystallography applied to determine hydrogen-bonding patterns in this coumarin derivative?

- Method : Crystals are grown via slow evaporation (ethanol/water). XRD data collected at 100–150 K using Mo-Kα radiation. SHELXL refines the structure, and hydrogen bonds (O–H···O, C–H···O) are quantified (distance: 2.6–3.0 Å; angles: 140–180°). Graph-set analysis identifies motifs like R₂²(8) rings .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?

- Strategy : Cross-validate using DFT calculations (B3LYP/6-311++G(d,p)) to simulate NMR chemical shifts. Discrepancies in aromatic proton shifts may arise from solvent effects (DMSO vs. CDCl₃) or crystal-packing forces. Adjust computational models to include solvent dielectric constants or Hirshfeld surface analysis .

Q. What strategies optimize synthetic yield for derivatives of this coumarin scaffold?

- Approach :

- Catalyst Screening : Test Lewis acids (BF₃·Et₂O, ZnCl₂) to enhance cyclization efficiency.

- Solvent Effects : Polar aprotic solvents (DMF, DCM) improve reaction rates.

- Temperature Control : Microwave-assisted synthesis (100–120°C) reduces reaction time from 24h to 1h, minimizing side products .

Q. What role do hydrogen-bonding networks play in modulating biological activity?

- Analysis : The 7-hydroxy and 2-oxo groups form intermolecular H-bonds with biological targets (e.g., enzyme active sites). Crystal structure data (e.g., π-π stacking, R₂²(8) motifs) correlate with enhanced binding affinity in enzyme inhibition assays. Modify substituents (e.g., 5-methyl) to alter H-bond donor/acceptor capacity .

Q. How can computational methods (e.g., DFT) predict electronic properties relevant to photophysical applications?

- Protocol : Perform TD-DFT calculations (CAM-B3LYP) to model UV-Vis absorption spectra. Frontier molecular orbitals (HOMO-LUMO gaps) predict charge-transfer interactions. Validate with experimental λₘₐₓ values (e.g., 320–350 nm for coumarin derivatives) .

Data Contradiction Analysis

Q. How to address conflicting crystallographic data on bond lengths in similar coumarin derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.